molecular formula C17H22ClN3O2 B13911990 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

Cat. No.: B13911990
M. Wt: 335.8 g/mol
InChI Key: AAFAMAAYQXTWFR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 6-chloro-pyrrolo[2,3-b]pyridine moiety and a tert-butyl ester group. The pyrrolopyridine scaffold is a bicyclic heteroaromatic system with fused pyrrole and pyridine rings, while the tert-butyl ester enhances lipophilicity and serves as a protective group for carboxylic acids. Such structural attributes are common in kinase inhibitors and central nervous system (CNS) targeting agents, where the chlorine atom may improve binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20)

InChI Key

AAFAMAAYQXTWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis

  • Construction of the Pyrrolopyridine Core : The synthesis often begins with the formation of the 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold via cyclization reactions involving appropriate pyridine and pyrrole derivatives.
  • Introduction of the Piperidine Moiety : The pyrrolopyridine core is then functionalized at the 2-position (or 3-position in some analogs) to allow for nucleophilic substitution or coupling with a piperidine derivative.
  • Esterification : The carboxylic acid group on the piperidine ring is esterified using tert-butyl alcohol (or tert-butyl chloroformate) under acidic or basic conditions to afford the tert-butyl ester.
  • Purification : The final product is purified using column chromatography or recrystallization to achieve the desired purity for research applications.

Example Synthetic Route (Generalized)

Step Reaction Description Typical Reagents/Conditions
1 Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine core Cyclization of pyridine and pyrrole precursors; chlorination
2 Coupling with piperidine-3-carboxylic acid Nucleophilic substitution, coupling agents (e.g., EDC, DCC)
3 Esterification to form tert-butyl ester tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate, base (e.g., DIPEA)
4 Purification Column chromatography or recrystallization

Reaction Conditions and Optimization

  • Temperature : Most steps are performed at room temperature to moderate heating (25–80°C), depending on the reactivity of intermediates.
  • Solvents : Common organic solvents such as dichloromethane, acetonitrile, or DMF are used to dissolve reactants and control reaction rates.
  • Catalysts and Additives : Acid or base catalysis is often employed during esterification; coupling agents are used for amide or ester bond formation.
  • Yield Optimization : Reaction times, stoichiometry, and purification methods are optimized to maximize yield and minimize byproducts.

Analytical Characterization

After synthesis, the compound is typically characterized by:

Data Table: Synthetic Overview

Step Intermediate/Product Key Reagents Typical Yield (%) Analytical Methods
1 6-chloro-1H-pyrrolo[2,3-b]pyridine Pyridine, pyrrole, Cl2 60–80 NMR, MS
2 Piperidinecarboxylic acid derivative Piperidine-3-carboxylic acid, coupling agent 50–70 NMR, HPLC
3 tert-Butyl ester (final product) tert-Butyl alcohol/chloroformate, acid/base 60–85 NMR, MS, melting point
4 Purified product Chromatography solvents >95 (purity) NMR, HPLC, TLC

In-Depth Research Findings

  • Multi-step Synthesis : The compound's synthesis is complex, requiring careful optimization at each stage to prevent side reactions and degradation of sensitive functional groups.
  • Functional Group Compatibility : The presence of both basic (piperidine) and aromatic (pyrrolopyridine) moieties necessitates selective protection and deprotection strategies during synthesis.
  • Scalability : While laboratory-scale synthesis is feasible, further optimization may be needed for larger-scale production due to the sensitivity of the pyrrolopyridine core to harsh conditions.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized derivatives with potential biological activities.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester is a chemical compound with potential applications in pharmaceutical research, particularly in the development of targeted therapies for diseases involving dysregulated protein kinases. Its molecular formula is C17H22ClN3O2, and it has a CAS number of 1001070-18-3.

Potential Applications

  • Pharmaceutical Research: The compound is investigated for its potential as a protein kinase inhibitor, which is crucial in various signaling pathways related to cancer and other diseases. Its unique structure may allow it to interact selectively with specific biological targets, making it a candidate for further drug development studies.
  • Drug Development: Due to their ability to modulate enzymatic activity involved in cellular processes, such compounds are valuable in drug development.

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)butanoic acidSimilar pyrrolopyridine corePotential kinase inhibitor
N-(4-chlorophenyl)-N'-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ureaUrea linkage instead of esterAnticancer activity
5-(tert-butyl)-4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)pyrimidin-2-aminePyrimidine instead of piperidineAntiviral properties

Further Research

Interaction studies are essential for understanding how this compound behaves in biological systems. Research may focus on:

  • Binding affinities
  • Selectivity for target proteins
  • In vivo efficacy

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations among analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features
Target Compound: 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester C17H20ClN3O2* 6-Cl-pyrrolo[2,3-b]pyridine; tert-butyl ester ~341.8 Chlorine enhances electrophilicity; tert-butyl ester improves stability
Carbamic acid, N-[1-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinyl]-, 1,1-dimethylethyl ester C17H24N4O2 Pyrrolopyridine at 4-position; carbamate linkage 316.4 Carbamate group may alter metabolic stability; lacks chlorine substituent
1-Piperidinecarboxylic acid, 4-(6-fluoro-1H-indol-3-yl)-, 1,1-dimethylethyl ester C18H23FN2O2 6-Fluoro-indole substituent 319.4 Fluorine increases electronegativity; indole vs. pyrrolopyridine scaffold
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester C12H15N3O2 4-Amino-pyrrolopyridine; no piperidine 233.3 Amino group enhances solubility; simpler structure without piperidine core
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester hydrochloride C12H23N2O2·HCl 4-Amino-3-methyl-piperidine; HCl salt 278.8 Hydrochloride salt improves crystallinity; methyl group adds steric bulk

*Estimated based on structural similarity to and .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The 6-chloro substituent in the target compound may slow oxidative metabolism compared to fluoro-indol derivatives (e.g., ) or amino-substituted analogs .
  • Binding Affinity: Chlorine’s electron-withdrawing effect in the pyrrolopyridine ring could enhance interactions with hydrophobic pockets in kinase targets compared to unsubstituted or amino-substituted derivatives .

Biological Activity

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester (commonly referred to as the compound) is a synthetic organic compound with the molecular formula C17H22ClN3O2 and a molecular weight of approximately 335.8 g/mol. This compound features a piperidine ring and a chloro-substituted pyrrolopyridine structure, which are significant in its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Chloro-Substituted Pyrrolopyridine : This moiety is critical for its biological interactions.
  • Tert-butyl Ester Group : Enhances lipophilicity, influencing pharmacokinetic properties.

Table 1: Structural Features

ComponentDescription
Molecular FormulaC17H22ClN3O2
CAS Number1001070-18-3
Molecular Weight335.8 g/mol
Key Functional GroupsPiperidine, Chloro-Pyrrolopyridine, Tert-butyl Ester

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as a protein kinase inhibitor . Protein kinases play essential roles in various signaling pathways related to cancer and other diseases. The ability to modulate these enzymes makes this compound a candidate for drug development.

The mechanism by which the compound exerts its biological effects is primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancerous cells.

Research Findings

Research has indicated that derivatives of this compound may share structural features with other biologically active compounds. For instance:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)butanoic acidSimilar pyrrolopyridine corePotential kinase inhibitor
N-(4-chlorophenyl)-N'-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ureaUrea linkage instead of esterAnticancer activity
5-(tert-butyl)-4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)pyrimidin-2-aminePyrimidine instead of piperidineAntiviral properties

Case Studies

In vitro studies have shown that the compound can inhibit specific protein kinases associated with cancer cell lines. For example:

  • Study A : Evaluated the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
  • Study B : Investigated its effects on signaling pathways in leukemia cells, revealing a decrease in phosphorylation levels of key proteins involved in cell survival.

Pharmacological Applications

Due to its unique structure and biological activity, this compound has potential applications in:

  • Cancer Therapy : Targeting dysregulated protein kinases.
  • Antiviral Treatments : Exploring its effects on viral replication mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

Answer:
The compound can be synthesized via multi-step protocols involving coupling reactions between piperidinecarboxylic acid derivatives and halogenated pyrrolopyridine intermediates. Key steps include:

  • Protection/deprotection : The tert-butyl ester group is introduced to protect the carboxylic acid during synthesis (common in peptide chemistry) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the pyrrolopyridine moiety to the piperidine core .
  • Characterization : Intermediates are verified via 1H^1H-NMR, 13C^{13}C-NMR, and GC-MS to confirm regioselectivity and purity. Mass spectra often show low-intensity molecular ions (0.5–8.0%) due to thermal instability during analysis .

Basic: How can researchers ensure the compound’s stability during storage and handling?

Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.
  • Solubility : Pre-dissolve in anhydrous DMSO for biological assays to avoid precipitation. For aqueous solutions, use buffered systems (pH 6–8) to minimize ester hydrolysis .
  • Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products like free carboxylic acid .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps in coupling reactions .
  • Reaction path screening : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, catalyst loading) to recommend optimal conditions. For example, tert-butyl alcohol at 40–100°C with Pd(OAc)2_2/XPhos improves coupling efficiency .
  • Case study : A 93–96°C hydrolysis step under HCl achieved >90% deprotection yield in similar esters .

Advanced: How should researchers address contradictions in pharmacological activity data across studies?

Answer:
Contradictions may arise from:

  • Impurity profiles : Trace acylated byproducts (e.g., 1-acyl-piperidines) can modulate biological activity. Use preparative HPLC to isolate the pure compound and retest .
  • Assay conditions : Varying pH or serum proteins in cell-based assays may alter solubility. Standardize protocols using LC-MS-validated stock solutions .
  • Metabolic interference : The tert-butyl ester may hydrolyze in vivo, generating active metabolites. Compare in vitro (ester intact) vs. in vivo (ester hydrolyzed) data .

Advanced: What strategies resolve challenges in stereochemical characterization of the pyrrolopyridine-piperidine core?

Answer:

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Chiral HPLC : Use amylose-based columns (Chiralpak® AD-H) with heptane/ethanol gradients to separate enantiomers.
  • Dynamic NMR : Detect restricted rotation in the piperidine ring at low temperatures (-40°C) to confirm conformational stability .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • HPLC-MS : Quantify impurities (e.g., dechlorinated byproducts) using reverse-phase C18 columns and ESI-MS detection .
  • Elemental analysis : Validate empirical formula (C, H, N) to confirm synthetic accuracy.
  • IR spectroscopy : Identify carbonyl stretches (ester: ~1730 cm1^{-1}; amide: ~1650 cm1^{-1}) to rule out unintended functional groups .

Advanced: How can researchers design analogs to improve metabolic stability while retaining activity?

Answer:

  • Bioisosteric replacement : Substitute the tert-butyl ester with a cyclopropane-carboxylate to resist hydrolysis .
  • Deuterium labeling : Introduce deuterium at α-positions of the ester to slow CYP450-mediated metabolism .
  • Prodrug approaches : Convert the carboxylic acid to a morpholinoethyl ester for enhanced oral bioavailability .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity screening : Conduct Ames tests for mutagenicity due to the pyrrolopyridine scaffold’s potential DNA intercalation.
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .

Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
CouplingPd(OAc)2_2, XPhos, Cs2_2CO3_3, tert-butanol, 100°C75%
DeprotectionHCl (conc.), H2_2O, 93–96°C>90%
PurificationPrep-HPLC (ACN/H2_2O + 0.1% TFA)95% purity

Advanced: How can polymorphic forms of this compound impact pharmacological studies?

Answer:

  • Solvent screening : Use high-throughput crystallization (e.g., Crystal16®) to identify stable polymorphs.
  • Dissolution testing : Compare bioavailability of amorphous vs. crystalline forms in simulated gastric fluid.
  • DSC/TGA : Detect thermal transitions (melting point, decomposition) to select the most stable form for formulation .

Advanced: What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?

Answer:

  • Docking studies : Model interactions with ATP-binding pockets (e.g., JAK2 vs. ABL1 kinases) using Schrödinger Suite.
  • Kinase profiling : Test against panels (e.g., Eurofins DiscoverX) to identify off-target effects.
  • SAR analysis : Modify the 6-chloro-pyrrolopyridine group to enhance selectivity; bulkier substituents reduce promiscuity .

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